molecular formula C27H38O10 B601412 2-Debenzoyl-2-tigloyl 10-DAB CAS No. 171926-87-7

2-Debenzoyl-2-tigloyl 10-DAB

Cat. No. B601412
M. Wt: 522.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Debenzoyl-2-tigloyl 10-DAB” is a chemical compound with the molecular formula C27H38O10 . It is also known as “2-去苯甲酰基-2-巴豆酰基-10-去乙酰基浆果赤霉素Ⅲ” in Chinese .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Debenzoyl-2-tigloyl 10-DAB” include a melting point of >180°C (dec.), a predicted boiling point of 679.2±55.0 °C, and a predicted density of 1.35±0.1 g/cm3 .

Scientific Research Applications

Taxus Baccata Derivatives

The European yew, Taxus baccata, has been studied for its production of unique compounds like 2-debenzoyl-2-tigloyl-10-deacetylbaccatin III. This compound, along with others like 13-epi-10-deacetylbaccatin III, represents the terpenoid core of paclitaxel, an important compound in cancer treatment. These studies are critical for understanding and potentially enhancing the therapeutic properties of paclitaxel and its analogues (Gabetta et al., 1995).

Biosorption Mechanisms

Although not directly related to 2-debenzoyl-2-tigloyl 10-DAB, research on the biosorption mechanisms using de-oiled algal biomass (DAB) has been conducted. This study is significant in environmental science for understanding how DAB can be used to remove pollutants like Methylene Blue from water, highlighting the versatility of DAB in waste management and environmental protection (Maurya et al., 2014).

Microbial Transformations

The compound 10-deacetylbaccatin III (10-DAB) undergoes interesting transformations when fermented with Curvularia lunata. This process includes C-2 to C-1 transbenzoylation and opening of the oxetane ring, among other modifications. Such microbial transformations are crucial for understanding and potentially developing new ways to synthesize and modify taxane derivatives for medical applications (Arnone et al., 2009).

Enzymatic Specificity in Taxol Biosynthesis

Research into the specificity of N-benzoyl transferase, which is responsible for the last step of Taxol biosynthesis, has shown that this enzyme prefers N-debenzoyltaxol over N-debenzoyl-2'-deoxytaxol. Understanding the enzyme's selectivity is crucial for deciphering the final stages of Taxol biosynthesis and could lead to advancements in synthesizing Taxol and its analogs (Long et al., 2008).

Future Directions

“2-Debenzoyl-2-tigloyl 10-DAB” has potential applications in the field of bioengineering . As it is related to Paclitaxel, a known anticancer agent, future research may explore its potential anticancer properties .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADAUHGBDGVMET-ORSMARSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747429
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Debenzoyl-2-tigloyl 10-DAB

CAS RN

171926-87-7
Record name (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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